molecular formula C9H13BrO2 B14231932 Penta-1,4-dien-3-yl 4-bromobutanoate CAS No. 426820-32-8

Penta-1,4-dien-3-yl 4-bromobutanoate

Cat. No.: B14231932
CAS No.: 426820-32-8
M. Wt: 233.10 g/mol
InChI Key: UIRHXJAHNZNSPS-UHFFFAOYSA-N
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Description

Penta-1,4-dien-3-yl 4-bromobutanoate is an ester derivative of the penta-1,4-dien-3-one scaffold, featuring a 4-bromobutanoate substituent. These compounds are recognized for their versatility in agrochemical and pharmaceutical applications due to their conjugated dienone system, which enables diverse reactivity and interactions with biological targets .

Properties

CAS No.

426820-32-8

Molecular Formula

C9H13BrO2

Molecular Weight

233.10 g/mol

IUPAC Name

penta-1,4-dien-3-yl 4-bromobutanoate

InChI

InChI=1S/C9H13BrO2/c1-3-8(4-2)12-9(11)6-5-7-10/h3-4,8H,1-2,5-7H2

InChI Key

UIRHXJAHNZNSPS-UHFFFAOYSA-N

Canonical SMILES

C=CC(C=C)OC(=O)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of penta-1,4-dien-3-yl 4-bromobutanoate typically involves the esterification of penta-1,4-dien-3-ol with 4-bromobutanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Penta-1,4-dien-3-yl 4-bromobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Penta-1,4-dien-3-yl 4-bromobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of penta-1,4-dien-3-yl 4-bromobutanoate involves its interaction with various molecular targets. For instance, in biological systems, the compound may act as an inhibitor of specific enzymes by binding to their active sites. The bromine atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphate Derivatives

Phosphorylated penta-1,4-dien-3-one derivatives (e.g., those with phosphate groups) exhibit potent antibacterial and antiviral activities. For instance, 19 phosphorylated analogs demonstrated inhibitory effects against Xanthomonas pathogens (Xac and Xoo) and tobacco mosaic virus (TMV), with activities comparable to commercial agrochemicals . However, these derivatives generally lack halogen substituents like bromine, which may influence their electronic properties and bioavailability.

Compound Class Biological Activity Key Findings
Phosphorylated derivatives Antibacterial (Xac/Xoo), antiviral (TMV) IC₅₀ values for TMV inhibition: 50–200 µg/mL; superior to ribavirin in some cases

Oxime Ether Derivatives

Penta-1,4-dien-3-one oxime ethers, such as those containing quinazolin-4(3H)-one scaffolds, show enhanced antiviral activity against TMV. For example, compounds 4c, 4f, and 4g exhibited curative activities of 47.4–53.6% at 500 mg/L, outperforming ribavirin (45.2%) . The oxime ether group enhances hydrogen-bonding interactions with viral enzymes, a feature absent in the bromobutanoate ester.

Compound Curative Activity (TMV) Protective Activity (TMV)
4c 53.6% 58.4%
Ribavirin 45.2% 61.8%

Pyrazole-Containing Derivatives

Derivatives with substituted pyrazole moieties, such as compounds 7a–7z, demonstrated remarkable antiproliferative activity against HepG2 cancer cells (IC₅₀: 0.10–5.05 µM), surpassing sorafenib (IC₅₀: 16.20 µM) . The pyrazole subunit likely enhances π-π stacking with cellular receptors, a mechanism distinct from the electrophilic bromine in 4-bromobutanoate.

Halogenated Derivatives

Halogenated analogs, such as (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, exhibit nonlinear optical (NLO) properties with a βHRS value of 25 × 10⁻³⁰ cm⁴·statvolt⁻¹ . The bromine atom in such compounds increases polarizability and dipole moments, which may similarly influence the electronic profile of Penta-1,4-dien-3-yl 4-bromobutanoate.

Compound βHRS Value (cm⁴·statvolt⁻¹) Comparison
Bromophenyl derivative 25 × 10⁻³⁰ 2× lower than 4-DMDBA
Oxazole derivative 45 × 10⁻³⁰ Higher βHRS but lower than 4-DMDBA

Quinazoline Hybrids

For example, compound 37a displayed 95.5% inactivation activity against TMV, exceeding ribavirin (87.9%) . The quinazoline moiety introduces nitrogen-based heterocyclic interactions, contrasting with the ester functionality in 4-bromobutanoate.

Key Structural and Functional Differences

  • Bioactivity Profile : While oxime ethers and pyrazole derivatives excel in antiviral and anticancer applications, brominated analogs may prioritize physicochemical properties (e.g., NLO activity) over direct bioactivity .
  • Synthetic Flexibility: The 4-bromobutanoate group offers a handle for further functionalization (e.g., nucleophilic substitution), a feature underutilized in existing derivatives .

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